Coumarin, 7-(3-chloropropoxy)-4-methyl-
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Overview
Description
7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a 3-chloropropoxy group at the 7th position and a methyl group at the 4th position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methyl-2H-chromen-2-one.
Chloropropylation: The 7th position of the chromen-2-one core is functionalized with a 3-chloropropoxy group. This can be achieved through a nucleophilic substitution reaction using 3-chloropropanol and a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) to facilitate the substitution process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The 3-chloropropoxy group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular pathways involved in disease progression, such as cancer .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloropropoxy)-7-methoxy-6-methyl-1,2,3-benzotriazine: This compound has a similar 3-chloropropoxy group but differs in its core structure and additional functional groups.
2-(3-Chloropropoxy)-4-isopropyl-1-methylbenzene: Another compound with a 3-chloropropoxy group, but with different substituents on the benzene ring.
Uniqueness
7-(3-Chloropropoxy)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
90818-65-8 |
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Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
7-(3-chloropropoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-8-10(3-4-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
GGWDQCBLLZHCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCCCl |
Origin of Product |
United States |
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